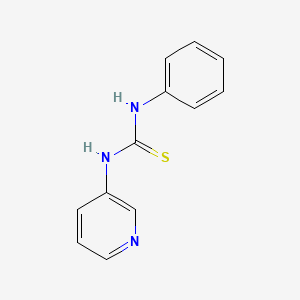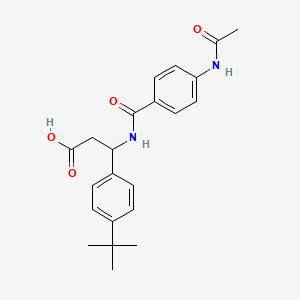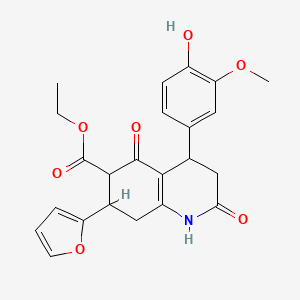![molecular formula C19H17ClN2OS2 B11072302 (5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072302.png)
(5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound belonging to the thiazolone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethylanilino group, and a thioxo-thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the chlorobenzyl and ethylanilino groups. Common reagents used in these reactions include thioamides, chlorobenzyl halides, and ethylaniline derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can result in various halogenated or alkylated derivatives .
Scientific Research Applications
3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE include other thiazolone derivatives with different substituents on the benzyl and anilino groups. Examples include:
- 3-(2-BROMOBENZYL)-5-[(E)-1-(4-METHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-(2-FLUOROBENZYL)-5-[(E)-1-(4-CHLOROANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE .
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-[(E)-1-(4-ETHYLANILINO)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17ClN2OS2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(4-ethylphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C19H17ClN2OS2/c1-2-13-7-9-15(10-8-13)21-11-17-18(23)22(19(24)25-17)12-14-5-3-4-6-16(14)20/h3-11,23H,2,12H2,1H3 |
InChI Key |
GXDLNEZSIXVHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(N(C(=S)S2)CC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B11072246.png)

![3,5-dimethyl-7-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl][1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11072264.png)


![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)

![(1S,2S,5R)-2-[3-(2-chlorophenyl)-4-(prop-2-en-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072309.png)
![2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide](/img/structure/B11072316.png)
![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)
